Product packaging for Anatabine, N-formyl(Cat. No.:CAS No. 77264-87-0)

Anatabine, N-formyl

Cat. No.: B3283764
CAS No.: 77264-87-0
M. Wt: 188.23 g/mol
InChI Key: IIXFXMGADSMCLR-UHFFFAOYSA-N
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Description

Historical Context and Initial Identification within Nicotiana Species

The genus Nicotiana, commonly known as tobacco, is a rich source of various alkaloids, with nicotine (B1678760) being the most abundant. Minor alkaloids, including anatabine (B1667383), anabasine, and nornicotine (B190312), are also present in significant quantities and have been subjects of extensive research coresta.org. While research has extensively documented the presence and metabolism of nicotine and its derivatives, specific modifications of other Nicotiana alkaloids have also been investigated.

The identification of N-formyl derivatives within Nicotiana species is noted in the context of acylated alkaloids. For instance, studies on the surface lipids of Nicotiana species in the section Repandae have identified acylnornicotines and acylanatabines . Furthermore, research on tobacco leaf lamina during curing and storage has analyzed various derivatives, including N'-formylnornicotine and N'-formylanatabine, although the latter was present in very low concentrations, making quantitative determination challenging researchgate.net. N'-formylnornicotine, in particular, is frequently mentioned as a metabolite of nicotine and a precursor in certain pathways researchgate.nettandfonline.comumn.edu. The presence of N'-formylanatabine suggests that formylation, a chemical modification involving the addition of a formyl group (-CHO), can occur on the anatabine molecule, similar to other alkaloids found in Nicotiana species researchgate.net.

Structural Classification within the Pyridine (B92270) Alkaloid Family

Anatabine itself is classified as a pyridine alkaloid, characterized by a pyridine ring fused to a tetrahydropyridine (B1245486) moiety coresta.orgresearchgate.net. Pyridine alkaloids are a broad class of naturally occurring organic compounds containing at least one nitrogen atom within a pyridine ring tandfonline.comjournals.co.za. Anatabine's structure is closely related to nicotine, differing primarily in the absence of the N-methyl group on the pyrrolidine (B122466) ring and the presence of a different ring system fusion researchgate.net.

The N-formyl derivative, N'-Formylanatabine, is structurally characterized by the addition of a formyl group (-CHO) to the nitrogen atom of the tetrahydropyridine ring of anatabine tandfonline.com. This modification results in a molecular formula of C₁₁H₁₂N₂O and a molecular weight of approximately 188.23 g/mol wikipedia.orgtandfonline.com. As a derivative of anatabine, N'-Formylanatabine retains the core pyridine and tetrahydropyridine ring structures characteristic of pyridine alkaloids.

Rationale for Academic Investigation

The academic interest in Nicotiana alkaloids, including anatabine and its derivatives, stems from their diverse biological activities and their role in plant defense mechanisms coresta.org. Anatabine itself has garnered attention for its potential anti-inflammatory, neuroprotective, and antioxidant properties, with research exploring its modulation of pathways like NRF2 activation and its interaction with cholinergic receptors researchgate.net.

The investigation into N-formylated derivatives, such as N'-Formylanatabine, is often driven by several factors:

Metabolic Studies: Understanding how alkaloids are modified within the plant or through metabolic processes is crucial for elucidating their biosynthesis, degradation, and potential roles. Formylation is a common modification observed in various natural products researchgate.net.

Structure-Activity Relationships: Synthesizing and characterizing derivatives like N'-Formylanatabine allows researchers to explore how chemical modifications influence biological activity. This can lead to the discovery of compounds with enhanced or novel pharmacological properties. For instance, N-formylation of nornicotine has been studied in relation to its metabolic fate and potential role in carcinogen formation.

Analytical Standards: The identification and characterization of minor alkaloids and their derivatives are essential for accurate chemical profiling of tobacco and tobacco products. Compounds like N'-formylanatabine may serve as analytical standards in such studies researchgate.net.

While research has extensively documented anatabine and N-formylnornicotine, the specific biological functions and detailed research findings for N'-Formylanatabine are less extensively reported in the provided literature. However, its identification suggests its presence within the complex alkaloid profiles of Nicotiana species, warranting further investigation into its origins and potential biochemical significance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O B3283764 Anatabine, N-formyl CAS No. 77264-87-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-9-13-7-2-1-5-11(13)10-4-3-6-12-8-10/h1-4,6,8-9,11H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXFXMGADSMCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN(C1C2=CN=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Hypotheses of N Formylated Anatabine

Presence as a Minor Constituent in Plant Materials (e.g., Burley Tobacco)

N-formylanatabine has been identified as a naturally occurring minor alkaloid in tobacco. It is considered a product of the plant's metabolism, particularly noted in Burley tobacco. Alongside other acylated alkaloids, N-formylanatabine is present in both green and cured tobacco leaves, suggesting its formation is a part of the plant's metabolic processes during the later stages of growth and senescence. The concentration of N-formylanatabine is significantly lower than that of major alkaloids like nicotine (B1678760) and even its direct precursor, anatabine (B1667383).

The table below illustrates the relative classification of N-formylanatabine among other tobacco alkaloids.

Alkaloid ClassificationExamplesRelative Abundance
Major AlkaloidsNicotineHigh
Minor AlkaloidsNornicotine (B190312), Anabasine, AnatabineModerate to Low
Acylated Minor AlkaloidsN-formylanatabine , N-acetylanatabineVery Low

Putative Biosynthetic Pathways Leading to N-Formylation on an Anatabine Scaffold

The biosynthesis of N-formylanatabine is a two-part process: the formation of the anatabine scaffold, followed by the addition of a formyl group to the nitrogen atom of the piperidine (B6355638) ring.

While the specific enzyme responsible for the N-formylation of anatabine in tobacco has not been definitively identified, the reaction is hypothesized to be catalyzed by an N-formyltransferase (also known as a transformylase). This hypothesis is based on analogous enzymatic reactions observed in other biological systems for the formylation of various substrates.

These enzymes typically utilize a formyl group donor to transfer a formyl group (-CHO) to an acceptor molecule. In the case of N-formylanatabine, the acceptor molecule is anatabine. The proposed reaction is as follows:

Anatabine + Formyl Donor -> (Enzyme: N-formyltransferase) -> N-formylanatabine + Donor-H

The most likely formyl donor in this biological context is N10-formyltetrahydrofolate (N10-CHO-THF). This molecule is a common carrier of one-carbon units in various metabolic pathways, including purine (B94841) biosynthesis. The involvement of N10-formyltetrahydrofolate synthetase is crucial for the regeneration of the formyl donor.

The biosynthesis of the anatabine scaffold itself originates from nicotinic acid, which forms both the pyridine (B92270) and the dihydropyridine (B1217469) rings of the molecule. The immediate precursor to N-formylanatabine is anatabine. The precursors for the formyl group are derived from the one-carbon metabolism pool within the plant cell.

The key precursors and intermediates in the hypothesized biosynthetic pathway of N-formylanatabine are outlined in the table below.

ComponentRoleMetabolic Origin
Nicotinic AcidPrecursor to the anatabine scaffoldDerived from the pyridine nucleotide cycle
AnatabineDirect substrate for N-formylationFormed from the dimerization of a nicotinic acid metabolite
N10-formyltetrahydrofolateHypothesized formyl group donorOne-carbon metabolism (folate pathway)
N-formyltransferasePutative catalyzing enzyme-

Environmental and Genetic Factors Influencing Natural Abundance

Environmental Factors:

Nitrogen availability is a critical environmental factor affecting alkaloid production. Increased nitrogen fertilization has been shown to increase the concentration of total alkaloids, including anatabine, in Burley tobacco. This, in turn, would likely lead to a higher substrate availability for the N-formylation reaction, potentially increasing the levels of N-formylanatabine. The accumulation of N-formylated alkaloids can also be influenced by post-harvest processes such as curing and senescence. researchgate.net

Genetic Factors:

The following table summarizes the key factors influencing the natural abundance of N-formylanatabine.

FactorInfluence on N-formylanatabine Abundance
Environmental
Nitrogen FertilizationHigher nitrogen levels may increase precursor (anatabine) availability.
Curing and SenescenceAlterations in plant metabolism during these processes can affect alkaloid profiles. researchgate.net
Genetic
Nic1 and Nic2 LociControl overall alkaloid biosynthesis, thereby influencing anatabine levels. nih.govcoresta.orgresearchgate.net
CultivarDifferent tobacco cultivars exhibit inherent variations in their minor alkaloid profiles. nih.gov

Chemical Synthesis and Derivatization Methodologies for N Formylated Anatabine

Strategies for the Total Synthesis of N-Formylated Anatabine (B1667383) Analogues

The preparation of N-formylated anatabine and its analogues often relies on the precise construction of the core anatabine molecular framework, followed by or integrated with the N-formylation step. These strategies are crucial for accessing enantiomerically pure compounds and for exploring structure-activity relationships in related molecules.

Achieving enantiomeric purity is paramount for understanding the pharmacological profiles of anatabine derivatives. Several methods have been developed for the stereoselective synthesis of anatabine enantiomers, which serve as key intermediates for N-formylation. A widely cited approach involves the use of chiral auxiliaries to direct the stereochemistry during the formation of the tetrahydropyridine (B1245486) ring nih.govnih.govresearchgate.net.

Other stereoselective strategies include the use of N-allylation followed by ruthenium-catalyzed ring-closing metathesis for the synthesis of (R)-anatabine researchgate.netresearchgate.net. Additionally, methodologies employing chiral sulfinimines and Michael addition reactions have been investigated for the preparation of optically active 2-aryl piperidines, including (S)-anatabine contaminantdb.capsu.edu. These advanced techniques provide access to enantiomerically enriched precursors suitable for further chemical modifications, including N-formylation.

Table 1: Representative Stereoselective Synthesis Approaches for Anatabine Enantiomers

Synthetic ApproachKey Reagents/CatalystsYield (%)Enantiomeric Excess (ee)Reference(s)
Chiral Ketimine Formation & C-Alkylation(1R,2R,5R)-2-hydroxy-3-pinanone, 3-aminomethylpyridine, chiral ketimine, halogenoalkaneGoodExcellent nih.govnih.govresearchgate.net
N-Allylation & Ru-catalyzed Ring-Closing MetathesisN-allylation, Ru catalystNot specifiedNot specified researchgate.netresearchgate.net
Chiral Sulfinimines & Michael AdditionChiral sulfinimines, sulfone carbanionsFairNot specified contaminantdb.capsu.edu

Note: Yields and enantiomeric excess (ee) values are often described qualitatively as "good" or "excellent" in the literature when specific numerical data is not provided.

In complex organic syntheses, protecting groups are indispensable for temporarily masking reactive functional groups, thereby ensuring regioselectivity and preventing unwanted side reactions. For the synthesis of N-formylated anatabine and its analogues, protecting groups may be employed on the nitrogen atom of the tetrahydropyridine ring or on other susceptible sites within analogue structures.

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in alkaloid synthesis. For instance, rac-N-Boc anatabine has been employed as a synthetic intermediate to facilitate the stereoselective preparation of pure anatabine enantiomers vulcanchem.com. The Boc group is typically removed under acidic conditions, commonly using trifluoroacetic acid (TFA) mdpi.comthieme-connect.com. Other common amine protecting groups, such as carbobenzyloxy (Cbz) or p-methoxybenzyl carbonyl (Moz), can be removed via hydrogenolysis, while benzyl (B1604629) (Bn) ethers are also susceptible to hydrogenolysis libretexts.org.

Directed N-Formylation of Anatabine or its Precursors

The introduction of a formyl group (-CHO) onto the nitrogen atom of anatabine or its synthetic precursors is a key derivatization step. This process requires precise control over the choice of formylating reagents and reaction conditions to achieve efficient and selective N-formylation.

A diverse array of formylating agents and reaction conditions are available for the N-formylation of amines, many of which are applicable to anatabine and its structural relatives. Formic acid stands out as a frequently employed, cost-effective reagent for this transformation.

Formic Acid: Anatabine itself has been reported to react with formylating agents, notably formic acid, to yield N-formyl anatabine . Formic acid can be used directly, often under conditions that promote dehydration or in the presence of catalysts to drive the reaction forward. Established protocols include refluxing formic acid with a Dean-Stark apparatus to eliminate water nih.govscispace.com, or conducting the reaction neat (solvent-free) at elevated temperatures scholarsresearchlibrary.comresearchgate.net. Catalytic systems involving solid acids (e.g., ZnO, NP@SO3H), Lewis acids, or even iodine have been utilized to accelerate reaction rates and improve yields researchgate.netrsc.org.

Alternative Formylating Agents: Beyond formic acid, a variety of other reagents are available for N-formylation. These include acetic formic anhydride (B1165640), chloral, activated formic acid derivatives (e.g., formed with DCC or EDCI), ammonium (B1175870) formate, various formates, and formyl esters nih.govscispace.comresearchgate.netacs.org. Formyloxyacetoxyphenylmethane has been identified as a stable, water-tolerant N-formylating reagent for amines, enabling reactions under mild, solvent-free conditions to produce N-formamides acs.org. Trimethyl(bromodifluoromethyl)silane (TMSCF2Br) is another novel reagent suitable for DNA-compatible N-formylation under exceptionally mild conditions acs.org.

Table 2: Common Formylating Reagents and Conditions for N-Formylation of Amines

Formylating AgentReaction Conditions (Typical)Yield (%)NotesReference(s)
Formic AcidReflux with Dean-Stark trap; neat; with catalysts (e.g., ZnO, I₂, solid acids); solvent-freeGood-ExcellentCost-effective; can offer selectivity. nih.govscispace.comscholarsresearchlibrary.comresearchgate.net
Acetic Formic AnhydrideMild conditionsGoodSensitive to moisture. nih.govscispace.com
Ammonium FormateReflux in acetonitrile; solvent-freeGood-ExcellentExhibits selectivity for N-formylation over O-formylation. nih.govscholarsresearchlibrary.com
FormyloxyacetoxyphenylmethaneSolvent-free, room temperatureGoodStable and water-tolerant. acs.org
Trimethyl(bromodifluoromethyl)silaneMild conditionsHighUseful for DNA-compatible synthesis and as a protecting group. acs.org

Preparation of Labeled N-Formylated Anatabine for Mechanistic Studies

The synthesis of isotopically labeled N-formylated anatabine is critical for investigating reaction mechanisms, understanding metabolic pathways, and characterizing pharmacokinetic properties. This typically involves the incorporation of stable or radioactive isotopes into the molecule.

The preparation of labeled N-formylated anatabine can be achieved through two primary synthetic strategies:

Labeling of the Anatabine Precursor: This involves synthesizing enantiomerically pure or racemic anatabine using isotopically labeled starting materials or reagents. For example, if deuterium (B1214612) (²H) or carbon-13 (¹³C) labeled precursors are employed in the stereoselective synthesis methods described in Section 3.1.1, the resulting labeled anatabine can subsequently be subjected to N-formylation.

Labeling of the Formyl Group: This strategy utilizes isotopically labeled formylating agents. For instance, employing ¹³C-formic acid or ¹⁴C-formic acid would result in the label being directly incorporated into the formyl group of N-formylated anatabine.

Compound List:

Anatabine

N-formyl anatabine

Molecular and Cellular Interactions of N Formylated Anatabine in Vitro and Animal Models

Interactions with Other Biological Targets (e.g., Enzymes, Transporters)

Enzyme Inhibition or Activation Profiles

Research indicates that anatabine (B1667383), the parent compound, interacts with several key cellular pathways, suggesting potential targets for its N-formylated derivative.

NRF2 Pathway Activation: Anatabine has been identified as an activator of the Nuclear Factor-Erythroid Factor 2-Related Factor 2 (NRF2) pathway nih.gov. NRF2 is a master regulator of cytoprotective responses, orchestrating the expression of antioxidant and anti-inflammatory genes nih.gov. Studies using luciferase reporter systems have confirmed NRF2 translocation upon anatabine treatment, and phosphoproteomic assays indicated activation of MAPK signaling pathways, including p38 MAPK nih.gov. While direct data on N-formyl anatabine's NRF2 activation is not explicitly detailed, its structural similarity to anatabine suggests a potential for similar interactions.

MAPK Signaling: Anatabine treatment has been shown to result in the activation of MAPK signaling pathways nih.gov. This activation was observed through systematic phosphoproteomic assays and network analysis, suggesting that anatabine may influence signaling cascades involving p38 MAPK, JNK, and ERK, possibly through the inhibition of negative regulators like Dual Specificity Phosphatases (DUSPs) nih.gov. The N-formyl group could potentially modify the affinity or efficacy of these interactions.

Inflammatory Transcription Factors: Anatabine has been shown to inhibit the activity of transcription factors involved in cellular inflammatory responses, specifically NF-κB (nuclear factor-kappa B) and STAT3 (signal transducer and activator of transcription 3) nih.govnih.gov. In vitro studies using various cell types, including SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells, demonstrated that anatabine prevents STAT3 and NFκB phosphorylation induced by lipopolysaccharide (LPS) or TNF-α nih.gov. Furthermore, anatabine reduced pro-inflammatory cytokine production (IL-6, IL-1β, and TNF-α) and increased anti-inflammatory cytokine IL-10 levels in vivo nih.govacs.org. The inhibition of STAT3 phosphorylation is considered a partial mediator of anatabine's anti-inflammatory activity nih.gov.

Table 1: Enzyme and Pathway Modulation by Anatabine

Target Pathway/EnzymeEffectIn Vitro/In VivoReference
NRF2 PathwayActivationIn vitro nih.gov
MAPK SignalingActivationIn vitro nih.gov
NF-κBInhibitionIn vitro, In vivo nih.govnih.gov
STAT3InhibitionIn vitro, In vivo nih.govnih.gov
BACE-1InhibitionIn vitro apexbt.com

Neurotransmitter Transporter Modulation

While direct studies on N-formyl anatabine's modulation of neurotransmitter transporters are scarce, anatabine and related compounds interact with the cholinergic system.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): Anatabine acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), including the α7 and α4β2 subtypes nih.govwikipedia.org. These receptors are crucial for cholinergic neurotransmission and are involved in various neurological functions. The interaction with nAChRs suggests a potential indirect influence on neurotransmitter systems.

Dopamine (B1211576) Transporter (DAT): Research on tobacco compounds has indicated that some monoamine oxidase inhibitors (MAOIs) present in tobacco smoke can modulate dopamine balance via the dopamine transporter (DAT) nih.govnih.gov. While these studies primarily focus on carbolines, the broader context of tobacco alkaloids affecting DAT activity is noted. Direct evidence for N-formyl anatabine's interaction with DAT or other monoamine transporters (like SERT or NET) is not available in the reviewed literature. However, the structural similarity to other tobacco alkaloids that do interact with monoamine systems warrants consideration for future investigation.

Table 2: Neurotransmitter System Interactions of Anatabine

Target System/ReceptorEffectIn Vitro/In VivoReference
Nicotinic Acetylcholine Receptors (nAChRs)Partial Agonist (α7, α4β2 subtypes)In vitro, In vivo nih.govwikipedia.org

Compound List:

Anatabine

N-formyl anatabine (referred to as N-formylated anatabine in the text)

Nicotine (B1678760)

Nornicotine (B190312)

Anabasine

Anatalline

N-formyl nornicotine

Nicotyrine

Cotinine

N-Nitrosonornicotine

N-Nitrosoanatabine-d4

N-formyl Tobramycin

N-formyl-kynurenine

L-kynurenine

Kynurenic acid

3-hydroxykynurenine

3-hydroxyanthranillic acid

Harman

Norharman

Harmaline

1-ethyl-β-carboline

Rosmarinic acid

Piperlongumine

Withaferin-A

Cucurbitacin-I

Parthenolide

Sulforaphane

Genistein

Berberine

Sanguinarine

Evodiamine

Amphiol

Jatrorrhizine

Matrine

Lupanine

Anagyrine

Sparteine

Cytisine

Tetrahydrocytisine

Lupinine

β-carboline

N-methyl-N-formyl-4-hydroxy-beta-phenylethylamine

Haloxylines A and B

N-methylpyrrolinium

Nicotinic acid

Quinolinate

N-methylputrescine oxidase (MPO)

NtomCYP82E4

TwTGA1

p38 MAPK

JNK

ERK

DUSPs

NF-κB

STAT3

NRF2

BACE-1

TNF-α

IL-6

IL-1β

IL-10

Aβ peptides

sAPPβ

sAPPα

HMOX1

Dopamine

Dopamine transporter (DAT)

Monoamine oxidase (MAO)

Monoamine Oxidase Inhibitors (MAOIs)

Monoamine Oxidase-A (MAO-A)

Monoamine Oxidase-B (MAO-B)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

N-carboxymethyl ester

N-carboxyethyl ester

N-formyl derivs. of angustifoline (B156810)

13α-hydroxylupanine

13β-isomer

Matrine alkaloids

N-oxide

N-acetylnornicotine

N-formyl-kynurenine

Kynurenine formylase

Kynurenine 3-monooxygenase

Kynureninase

Kynurenine aminotransferase

3-hydroxyanthranillic acid

N-methyl-D-aspartate receptor subunit 2A (NR2A)

p53

β-actin

N-formyl-Met-Leu-Phe

MccB

Glyphosate

Imidacloprid

Nicotine N-demethylase

Cytochrome P450

Dicer-like proteins 2 and 4

Human fibroblast growth factor

N-methylpyrrolinium

Nicotinic acid

Quinolinate

N-methylputrescine oxidase (MPO)

NtomCYP82E4

TwTGA1

p38 MAPK

JNK

ERK

DUSPs

NF-κB

STAT3

NRF2

BACE-1

TNF-α

IL-6

IL-1β

IL-10

Aβ peptides

sAPPβ

sAPPα

HMOX1

Dopamine

Dopamine transporter (DAT)

Monoamine oxidase (MAO)

Monoamine Oxidase Inhibitors (MAOIs)

Monoamine Oxidase-A (MAO-A)

Monoamine Oxidase-B (MAO-B)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

N-carboxymethyl ester

N-carboxyethyl ester

N-formylderivs. of angustifoline

13α-hydroxylupanine

13β-isomer

Matrine alkaloids

N-oxide

N-acetylnornicotine

N-formyl-kynurenine

Kynurenine formylase

Kynurenine 3-monooxygenase

Kynureninase

Kynurenine aminotransferase

3-hydroxyanthranillic acid

N-methyl-D-aspartate receptor subunit 2A (NR2A)

p53

β-actin

N-formyl-Met-Leu-Phe

MccB

Glyphosate

Imidacloprid

Nicotine N-demethylase

Cytochrome P450

Dicer-like proteins 2 and 4

Human fibroblast growth factor

N-formylnornicotine

N-Nitrosoanatabine-d4

N-formyl Tobramycin

N-formyl-kynurenine

L-kynurenine

Kynurenic acid

3-hydroxykynurenine

3-hydroxyanthranillic acid

Harman

Norharman

Harmaline

1-ethyl-β-carboline

Rosmarinic acid

Piperlongumine

Withaferin-A

Cucurbitacin-I

Parthenolide

Sulforaphane

Genistein

Berberine

Sanguinarine

Evodiamine

Amphiol

Jatrorrhizine

Matrine

Lupanine

Anagyrine

Sparteine

Cytisine

Tetrahydrocytisine

Lupinine

β-carboline

N-methyl-N-formyl-4-hydroxy-beta-phenylethylamine

Haloxylines A and B

N-methylpyrrolinium

Nicotinic acid

Quinolinate

N-methylputrescine oxidase (MPO)

NtomCYP82E4

TwTGA1

p38 MAPK

JNK

ERK

DUSPs

NF-κB

STAT3

NRF2

BACE-1

TNF-α

IL-6

IL-1β

IL-10

Aβ peptides

sAPPβ

sAPPα

HMOX1

Dopamine

Dopamine transporter (DAT)

Monoamine oxidase (MAO)

Monoamine Oxidase Inhibitors (MAOIs)

Monoamine Oxidase-A (MAO-A)

Monoamine Oxidase-B (MAO-B)

Acetylcholinesterase (AChE)

Butyrylcholinesterase (BChE)

N-carboxymethyl ester

N-carboxyethyl ester

N-formylderivs. of angustifoline

13α-hydroxylupanine

13β-isomer

Matrine alkaloids

N-oxide

N-acetylnornicotine

N-formyl-kynurenine

Kynurenine formylase

Kynurenine 3-monooxygenase

Kynureninase

Kynurenine aminotransferase

3-hydroxyanthranillic acid

N-methyl-D-aspartate receptor subunit 2A (NR2A)

p53

β-actin

N-formyl-Met-Leu-Phe

MccB

Glyphosate

Imidacloprid

Nicotine N-demethylase

Cytochrome P450

Dicer-like proteins 2 and 4

Human fibroblast growth factor

Analytical Methodologies for Detection and Quantification of N Formylated Anatabine

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of N-formylanatabine, providing the necessary separation from a multitude of other compounds present in samples such as tobacco leaf, smoke condensate, or biological fluids. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of tobacco alkaloids and their metabolites in complex samples. nih.govnih.gov Its high sensitivity and specificity allow for the detection of trace amounts of analytes. An LC-MS/MS method for N-formylanatabine would involve careful optimization of both the chromatographic separation and the mass spectrometric detection.

The process typically begins with sample preparation, which may involve solid-phase extraction (SPE) or a simple "dilute-and-shoot" approach to clean up the sample and concentrate the analyte. nih.gov The extract is then injected into the LC system. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for separating polar compounds like tobacco alkaloids. researchgate.net

The separated analyte then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion for N-formylanatabine is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and quantitative accuracy. plos.orgoup.com Given that N-formylanatabine is a derivative of anatabine (B1667383), the method development can be guided by existing validated methods for minor tobacco alkaloids. researchgate.netplos.org

Table 1. Illustrative LC-MS/MS Parameters for Tobacco Alkaloid Analysis
ParameterConditionPurpose
Chromatography ModeHydrophilic Interaction Liquid Chromatography (HILIC)Provides good retention and separation for polar alkaloids. researchgate.net
ColumnBEH HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)A common stationary phase for HILIC separations. researchgate.net
Mobile PhaseAcetonitrile/Water with Ammonium (B1175870) AcetateEnables efficient separation and is compatible with mass spectrometry. researchgate.net
Ionization ModeElectrospray Ionization (ESI), Positive ModeEffectively ionizes nitrogen-containing alkaloid compounds.
Detection ModeMultiple Reaction Monitoring (MRM)Ensures high selectivity and sensitivity for quantification. plos.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of tobacco alkaloids. nih.govnih.gov Due to the relatively low volatility of compounds like N-formylanatabine, a derivatization step is often required to increase their volatility and improve chromatographic behavior. youtube.com This involves a chemical reaction to convert polar functional groups (like the secondary amine in the parent anatabine) into less polar, more volatile derivatives. For instance, acylation with reagents like trifluoroacetic anhydride (B1165640) is a common approach for alkaloids. nih.gov

Following extraction and derivatization, the sample is injected into the GC, where it is vaporized. The gaseous analytes are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a DB-5MS column). nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization - EI), fragmented, and detected. GC coupled with tandem mass spectrometry (GC-MS/MS) can be used in MRM mode for enhanced selectivity and sensitivity, which is particularly useful for quantifying trace levels of alkaloids in complex mixtures. nih.govacs.org

Table 2. General GC-MS Parameters for Derivatized Alkaloid Analysis
ParameterConditionPurpose
Derivatization AgentTrifluoroacetic Anhydride (TFAA) or similarIncreases volatility and thermal stability of the analyte. nih.gov
GC ColumnDB-5MS (30 m x 0.25 mm x 0.25 µm)A versatile, low-polarity column suitable for a wide range of compounds. nih.gov
Carrier GasHeliumInert gas used to carry analytes through the column. nih.gov
Oven ProgramTemperature gradient (e.g., 60°C to 320°C)Optimizes the separation of compounds with different boiling points. nih.gov
Ionization ModeElectron Ionization (EI)Provides reproducible fragmentation patterns for structural identification.

Enantiomeric Separation Using Chiral Chromatography

Anatabine possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-anatabine). Since N-formylation does not affect this chiral center, N-formylanatabine will also exist as a pair of enantiomers. These enantiomers can have different physiological and pharmacological effects, making their separation and individual quantification important. nih.gov

Chiral chromatography is the primary method for separating enantiomers. This can be achieved using either chiral liquid chromatography or chiral gas chromatography.

Chiral Liquid Chromatography: This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. Polysaccharide-based CSPs (e.g., CHIRALPAK® series) and protein-based CSPs (e.g., CHIRALPAK AGP) are commonly used for separating tobacco alkaloid enantiomers under reversed-phase conditions, making the method directly compatible with mass spectrometry. researchgate.netnih.gov

Chiral Gas Chromatography: Enantiomers of alkaloids can be separated by GC either by using a chiral column (e.g., based on cyclodextrins) or by derivatizing the analyte with a chiral reagent. nih.gov Derivatization with an enantiomerically pure reagent, such as (1S)-(-)-camphanic chloride, converts the pair of enantiomers into a pair of diastereomers. nih.gov Diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. nih.govresearchgate.net

Table 3. Approaches for Chiral Separation of Anatabine Derivatives
TechniqueStationary Phase / MethodPrinciple
Chiral LC-MS/MSCHIRALPAK AGP or LUX-Cellulose-2Direct separation based on differential transient diastereomeric interactions with the chiral stationary phase. nih.gov
Chiral GC-MSDerivatization with (1S)-(-)-camphanic chlorideIndirect separation by converting enantiomers into diastereomers, which are then separated on a standard achiral column. nih.gov
Chiral GC-MSCyclodextrin-based chiral columnDirect separation based on differential inclusion complex formation with the chiral stationary phase. nih.gov

Spectroscopic Characterization of Structure and Purity

While chromatography separates the compound of interest, spectroscopy is essential for confirming its identity and molecular structure. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two most powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. scilit.com It provides detailed information about the carbon-hydrogen framework of a molecule. For N-formylanatabine, a suite of 1D and 2D NMR experiments would be used to confirm its structure unequivocally.

The structure of the parent compound, anatabine, has been characterized by NMR. nih.gov The addition of a formyl group (–CHO) to the piperidine (B6355638) nitrogen would introduce distinct changes in the NMR spectrum:

¹H NMR: A new signal, a singlet, would appear in the downfield region (typically δ 8.0–9.0 ppm), corresponding to the formyl proton. Due to rotational restriction (atropisomerism) around the N-CHO bond, this signal, as well as signals for adjacent protons on the piperidine ring, might appear as two distinct sets of resonances. Protons on the carbons adjacent to the nitrogen (C2' and C6') would experience a significant downfield shift compared to their positions in anatabine.

¹³C NMR: A new signal for the carbonyl carbon of the formyl group would appear in the downfield region (typically δ 160–170 ppm). The carbons adjacent to the nitrogen (C2' and C6') would also show a chemical shift change.

2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. An HMBC experiment would be crucial, as it would show a correlation between the formyl proton and the adjacent piperidine carbons (C2' and C6'), as well as a correlation between the formyl proton and the formyl carbon, confirming the N-formyl structure.

Table 4. Predicted Key NMR Signals for N-Formylanatabine
NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Key Correlation (HMBC)
¹HFormyl Proton (-CHO)~8.0 - 9.0Correlates to formyl carbon and C2'/C6' of the piperidine ring.
¹³CFormyl Carbon (-CHO)~160 - 170Correlates to the formyl proton.
¹HPyridine (B92270) Ring Protons~7.3 - 8.6-
¹³CPyridine Ring Carbons~123 - 150-

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. srce.hr

For N-formylanatabine (molecular formula: C₁₁H₁₂N₂O), the theoretical exact mass of its protonated molecule [M+H]⁺ can be calculated. An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) mass spectrometer, can measure the m/z of the ion produced from the sample. If the measured mass matches the theoretical mass within a very narrow tolerance (e.g., ±5 ppm), it provides strong evidence for the proposed molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). This technique is a critical component of structure confirmation, complementing the connectivity information provided by NMR.

Calculated Exact Mass for N-Formylanatabine:

Molecular Formula: C₁₁H₁₂N₂O

Monoisotopic Mass: 188.09496 u

Protonated Species [M+H]⁺: 189.10224 u

An experimental HRMS measurement yielding a mass of 189.1022 ± 0.0009 would confidently confirm the elemental composition of C₁₁H₁₃N₂O⁺.

Sample Preparation and Extraction Protocols for Biological and Plant Matrices

The accurate detection and quantification of N-formylanatabine in diverse and complex sample types, such as biological fluids and plant tissues, is critically dependent on the efficacy of the sample preparation and extraction protocols employed. These preliminary steps are essential to isolate the target analyte from interfering matrix components, concentrate it to a detectable level, and present it in a solvent compatible with the downstream analytical instrumentation. The choice of methodology is dictated by the physicochemical properties of N-formylanatabine, the nature of the sample matrix, the concentration of the analyte, and the specific requirements of the analytical technique being used.

For plant matrices, particularly tobacco leaves where N-formylanatabine is a known constituent, various solvent extraction techniques have been developed. These methods are designed to efficiently extract a broad range of alkaloids, including N-formylated species. In the analysis of biological matrices like urine or plasma, where analyte concentrations are typically much lower and the matrix is significantly more complex, more sophisticated and sensitive techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are frequently employed. These methods offer improved cleanup and concentration, which are vital for achieving the low limits of detection required for biomarker and metabolic studies.

Extraction from Plant Matrices (Tobacco)

The extraction of N-formylanatabine from tobacco is often performed as part of a broader analysis of trace alkaloids. The primary goal is to efficiently transfer the alkaloids from the solid plant material into a liquid solvent phase, which can then be further purified and analyzed.

One established method for the extraction of trace alkaloids, including N'-formylanatabine, from ground tobacco leaves is Soxhlet extraction . This technique involves the continuous washing of the plant material with a heated solvent, allowing for a thorough extraction. A study investigating the composition of trace alkaloids in tobacco leaf lamina utilized a 20-hour Soxhlet extraction with 150 mL of dichloromethane (B109758) for a 5-gram sample of ground tobacco. tandfonline.com Following extraction, the solution is typically dried over anhydrous sodium sulfate (B86663), evaporated to dryness, and the residue is redissolved in a smaller volume of a solvent like methanol (B129727) for analysis by gas chromatography (GC). tandfonline.com

Another common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which has been adapted for the analysis of multiple tobacco alkaloids. While not specifically validated for N-formylanatabine in the available literature, its successful application for other alkaloids like nicotine (B1678760), nornicotine (B190312), and anatabine suggests its potential utility. A typical QuEChERS protocol for tobacco involves extracting the sample with a solvent such as acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., anhydrous magnesium sulfate and sodium chloride). A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) with adsorbents like primary secondary amine (PSA) and graphitized carbon black helps to remove matrix interferences. This method has demonstrated high recovery rates (above 89%) for a variety of tobacco alkaloids. nih.gov

The table below summarizes typical parameters for the extraction of alkaloids from tobacco matrices.

MethodSample SizeExtraction SolventExtraction Time/ProcedureCleanup StepTypical Recovery
Soxhlet Extraction5 gDichloromethane (150 mL)20 hoursEvaporation and reconstitution in MethanolData not specified for N-formylanatabine
QuEChERS~1 gAcetonitrileShaking followed by centrifugationd-SPE with MgSO₄, PSA, Carbon>89% for related alkaloids

Extraction from Biological Matrices (Urine/Plasma)

The analysis of N-formylanatabine in biological fluids is challenging due to its expected low concentrations and the presence of numerous endogenous interfering substances. Therefore, robust extraction and cleanup procedures are paramount. While specific protocols for N-formylanatabine are not widely documented, methodologies developed for the structurally similar minor tobacco alkaloid, anatabine, provide a strong basis for its extraction from matrices like urine.

Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up and concentrating analytes from aqueous samples like urine. An automated SPE method has been successfully developed for the quantification of 14 tobacco-related analytes, including anatabine, in human urine. acs.org This method utilizes a mixed-mode sorbent for sample preparation, which can effectively retain a wide range of analytes. The process involves loading the sample onto the SPE cartridge, washing away interferences, and then eluting the analytes of interest with an appropriate solvent. Such automated systems can process 96 samples in under 4 hours and have shown excellent recovery (>88%) for all analytes, including anatabine. acs.org

Supported Liquid Extraction (SLE) offers a simplified alternative to traditional LLE and SPE, avoiding issues like emulsion formation and the need for extensive method optimization. In a method developed for the quantification of five tobacco biomarkers, including anatabine, in urine, SLE was employed for sample preparation. uclouvain.be The protocol involves basifying a 200 µL urine sample and loading it onto a 96-well SLE plate. The analytes are then eluted with a solvent mixture, such as 1% formic acid in dichloromethane/propan-2-ol (95/5). uclouvain.be After elution, the solvent is evaporated, and the sample is reconstituted in a suitable solvent for injection into the analytical system. This technique is easily adaptable for high-throughput analysis.

The following table outlines key parameters from established protocols for the extraction of related alkaloids from urine, which can be adapted for N-formylanatabine.

MethodSample VolumeExtraction PrincipleElution SolventKey StepsTypical Recovery (for Anatabine)
Automated Solid-Phase Extraction (SPE)~0.5 mLMixed-mode sorbentAlkaline MethanolAutomated sample loading, washing, and elution>88%
Supported Liquid Extraction (SLE)200 µLLiquid-liquid extraction on a solid support1% Formic Acid in Dichloromethane/Propan-2-ol (95/5)Sample basification, loading, and elutionNot specified, but provides clean extracts

These methodologies provide a robust framework for the development and validation of specific protocols for the extraction and quantification of N-formylanatabine from both plant and biological matrices. The selection of the optimal method will depend on the specific research question, available instrumentation, and the required sensitivity of the assay.

Preclinical Research and Experimental Models Involving N Formylated Anatabine

In Vitro Cellular Models for Mechanistic Elucidation

In vitro studies using isolated cells are fundamental for dissecting the molecular mechanisms by which a compound exerts its effects. For anatabine (B1667383), these models have been crucial in understanding its anti-inflammatory and neuroprotective properties at a cellular level before progressing to more complex in vivo systems.

Neuroinflammatory Cell Culture Systems

Research into the effects of anatabine has utilized various cell culture systems to model neuroinflammation. These systems are essential for observing the direct impact of the compound on neural cells involved in inflammatory pathways. While specific studies focusing solely on generalized neuroinflammatory cultures are often integrated into microglia-focused research, the findings from in vivo brain studies suggest that anatabine can reduce the expression of key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (Cox-2). nih.govplos.org These markers are typically studied in vitro using neuronal and glial cell cultures stimulated with inflammatory agents like lipopolysaccharide (LPS) or cytokines to screen for anti-inflammatory activity.

Immunomodulatory Cell Lines (e.g., Macrophages, Microglia)

The immunomodulatory properties of anatabine have been investigated using cell lines that are central to the immune response, particularly macrophages and their central nervous system counterparts, microglia. These cells are key drivers of inflammation, and their modulation is a primary target for anti-inflammatory compounds.

Studies have shown that anatabine can inhibit the activity of critical transcription factors that govern the inflammatory response. nih.gov Specifically, anatabine has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) in vitro. nih.gov The inhibition of these pathways is significant, as they are responsible for transcribing a host of pro-inflammatory genes.

In models using macrophage cell lines, anatabine treatment has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) following stimulation with LPS. nih.govfrontiersin.org Concurrently, anatabine can increase the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10) in vivo, an effect often first characterized in vitro. nih.govfrontiersin.org These findings highlight anatabine's ability to directly modulate the function of key immune cells to resolve inflammation. In vivo studies further support these mechanistic findings, showing a significant reduction in microgliosis (an accumulation of activated microglia) in the brains of anatabine-treated animal models of neurological conditions. nih.govplos.org

Assays for Amyloid-β Production and Processing in Neuronal Cells

In the context of Alzheimer's disease research, in vitro assays using neuronal cell lines have been pivotal in demonstrating anatabine's potential to modify disease pathology. Studies have utilized cell lines that overexpress the human amyloid precursor protein (APP) to investigate the compound's impact on the production of amyloid-beta (Aβ) peptides, which are central to the formation of amyloid plaques in Alzheimer's disease. nih.gov

In these cellular models, anatabine was found to lower the levels of both Aβ₁₋₄₀ and Aβ₁₋₄₂ in a dose-dependent manner. nih.govresearchgate.net Further mechanistic work revealed that anatabine reduces the production of soluble APPβ (sAPPβ) without affecting soluble APPα (sAPPα) levels. nih.gov This suggests that anatabine's primary mechanism for lowering Aβ is through the modulation of the β-cleavage of APP. nih.gov

The rate-limiting enzyme for this cleavage step is Beta-secretase 1, also known as BACE1. Research has shown that anatabine inhibits the transcription of the BACE1 gene and subsequently reduces BACE1 protein levels in human neuronal-like SH-SY5Y cells. nih.gov This effect appears to be mediated through anatabine's known inhibition of the NF-κB signaling pathway, as NF-κB is a known regulator of BACE1 expression. nih.govnih.gov

Model SystemKey Assay / Endpoint MeasuredObserved Effect of AnatabineReference
APP-overexpressing cell lineAβ₁₋₄₀ and Aβ₁₋₄₂ levelsDose-dependent reduction nih.gov
APP-overexpressing cell linesAPPβ and sAPPα levelsReduced sAPPβ with no impact on sAPPα nih.gov
Human neuronal-like SH-SY5Y cellsBACE1 transcription and protein levelsInhibition of transcription and reduction of protein nih.gov
Various in vitro systemsNF-κB and STAT3 activationInhibition nih.gov

In Vivo Animal Models for Pharmacological Activity Assessment

Animal models are indispensable for evaluating the pharmacological activity of a compound in a complex, living system, providing insights into its potential therapeutic efficacy.

Rodent Models of Inflammation (e.g., Colitis, LPS-induced models)

Anatabine's anti-inflammatory properties have been confirmed in multiple rodent models of inflammation.

Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis: The DSS model in mice is a widely used model for ulcerative colitis. nih.gov Oral administration of anatabine was shown to ameliorate the clinical manifestations of DSS-induced colitis. nih.govnih.gov Treated mice exhibited reduced body weight loss and a decreased disease activity index compared to untreated controls. nih.gov Gene expression analysis of colon tissue revealed that anatabine had a global restorative effect on the changes induced by DSS. nih.govresearchgate.net Specifically, anatabine treatment led to a significant decrease in the abundance of pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in the colon. nih.govnih.gov

Lipopolysaccharide (LPS)-Induced Inflammation: The LPS model is used to induce a systemic inflammatory response. In mice challenged with LPS, anatabine treatment demonstrated a dose-dependent inhibition of pro-inflammatory cytokine production. pmiscience.comnih.gov It effectively decreased levels of TNF-α and IL-6 while simultaneously elevating the levels of the anti-inflammatory cytokine IL-10. nih.govfrontiersin.org

Animal ModelKey FindingsReference
DSS-Induced Colitis (Mouse)Reduced clinical symptoms (e.g., body weight loss, disease activity index). nih.govnih.gov
DSS-Induced Colitis (Mouse)Restored global gene expression profiles in the colon. nih.govresearchgate.net
DSS-Induced Colitis (Mouse)Decreased pro-inflammatory cytokines and increased IL-10 in the colon. nih.gov
LPS-Induced Systemic Inflammation (Mouse)Dose-dependent inhibition of pro-inflammatory cytokines (TNF-α, IL-6). nih.govpmiscience.comnih.gov
LPS-Induced Systemic Inflammation (Mouse)Increased levels of anti-inflammatory cytokine IL-10. nih.govfrontiersin.org

Structure Activity Relationship Sar and Computational Studies of N Formylated Anatabine

Molecular Docking and Binding Affinity Predictions for Receptor and Enzyme Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. mdpi.com This method is widely used to forecast the binding mode and affinity of small molecules to the active sites of proteins and enzymes. mdpi.com For N-formyl anatabine (B1667383), docking studies can be extrapolated from research on its parent compound, anatabine, which is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov

Anatabine acts as an agonist at various nAChR subtypes, including the α4β2 and α7 receptors, which are significant targets in the central nervous system. mdpi.comfrontiersin.org The binding of agonists to nAChRs typically involves a cationic moiety on the ligand interacting with an "aromatic box" of electronegative amino acid residues within the receptor's binding site. mdpi.com The secondary amine of anatabine's tetrahydropyridine (B1245486) ring is protonated at physiological pH, forming this crucial cationic center.

The introduction of an N-formyl group replaces the hydrogen on this nitrogen with a formyl (CHO) group, converting the secondary amine into an amide. This structural change is predicted to have a significant impact on binding affinity. The amide nitrogen is no longer basic and will not be protonated, thus eliminating the positive charge that is critical for the canonical interaction with the aromatic box of nAChRs. Molecular docking simulations would likely predict a lower binding affinity for N-formyl anatabine at these receptors compared to anatabine due to the loss of this key electrostatic interaction.

Binding affinity predictions for the enantiomers of the parent compound, anatabine, at rat brain α4β2 nAChRs show differences, with the R-enantiomer having approximately twice the affinity of the S-enantiomer. noaa.govnih.gov This suggests a stereospecific interaction within the receptor's binding pocket.

Table 1: Predicted Binding Affinities of Anatabine Enantiomers for α4β2 nAChRs

Compound Binding Affinity (Ki) in nM
(S)-Anatabine 110 ± 14
(R)-Anatabine 57 ± 1.4

Data derived from displacement of [3H]-cytisine-specific binding in rat brain homogenates. nih.gov

While direct experimental data for N-formyl anatabine is not available, computational models would predict that its binding affinity to nAChRs would be considerably weaker than that of either anatabine enantiomer.

Conformational Analysis and Stereoisomerism Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in determining biological activity. researchgate.netnih.gov Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles because biological systems, including receptors and enzymes, are themselves chiral. nih.gov

Anatabine possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. mdpi.com Studies on these stereoisomers have revealed significant differences in their efficacy and potency at nAChR subtypes. For instance, at human α4β2 nAChRs, (S)-anatabine has a higher efficacy than (R)-anatabine. nih.gov Conversely, both anatabine enantiomers are strong partial agonists at the human α7 receptor. mdpi.com The distinct activities of these stereoisomers underscore the importance of their spatial orientation for precise receptor interaction. nih.gov

The addition of an N-formyl group to anatabine would influence its conformational flexibility. The planar nature of the amide bond in N-formyl anatabine would restrict rotation around the C-N bond of the tetrahydropyridine ring compared to the more flexible secondary amine in anatabine. This restriction could alter the preferred three-dimensional shape of the molecule and, consequently, how its stereoisomers fit into a receptor's binding site. Conformational analysis would be necessary to determine the lowest energy conformations of the (S)- and (R)-enantiomers of N-formyl anatabine and how these shapes compare to the parent compound. It is plausible that this conformational constraint could further differentiate the biological activities of the two stereoisomers.

In Silico Modeling of Potential Biological Pathways and Interactions

In silico modeling allows for the prediction of how a compound might influence complex biological pathways. researchgate.netresearchgate.net By analyzing the structure of N-formyl anatabine and comparing it to compounds with known biological activities, it is possible to generate hypotheses about its potential intracellular targets and effects.

The parent compound, anatabine, has demonstrated anti-inflammatory activity, partly through the inhibition of STAT3 phosphorylation and subsequent downregulation of NF-κB, a key regulator of pro-inflammatory cytokines. nih.gov Furthermore, recent systems pharmacology approaches have identified anatabine as an activator of the NRF2 pathway. frontiersin.org The NRF2 pathway is a critical cellular defense mechanism against oxidative stress.

An in silico analysis of N-formyl anatabine would investigate whether the structural modifications preserve or alter these activities. The N-formyl group changes the molecule's polarity, size, and hydrogen bonding capability. Pathway modeling software could be used to predict if N-formyl anatabine can still effectively interact with the upstream regulators of STAT3 or NRF2. For example, by creating a computational model of the NRF2 pathway, one could simulate the introduction of N-formyl anatabine to predict its effect on the expression of NRF2 target genes. nih.gov Such models integrate data from genomic and biochemical sources to simulate the dynamic behavior of metabolic and signaling networks. researchgate.net Given the significant electronic and steric changes introduced by the N-formyl group, it is likely that the interactions with these pathways would be altered, potentially leading to a different pharmacological profile than anatabine.

Comparative SAR Studies with Anatabine and Other Alkaloids

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net A comparative SAR study of N-formyl anatabine against anatabine and other related alkaloids like isoanatabine and anabasine can elucidate the functional importance of specific structural features.

The primary alkaloids for comparison share a bipyridine structural motif but differ in the saturation and substitution of the rings. wikipedia.org

Anatabine: Contains a tetrahydropyridine ring linked to a pyridine (B92270) ring. The secondary amine in the tetrahydropyridine ring is crucial for its activity at nAChRs. mdpi.com

Isoanatabine: An isomer of anatabine, it also possesses a tetrahydropyridyl ring but with a different double bond position. Its enantiomers show higher efficacy at α4β2 nAChRs compared to anatabine. nih.gov

Anabasine: Features a saturated piperidine (B6355638) ring instead of a tetrahydropyridine ring. mdpi.com

N-Formyl Anatabine: The key modification is the formylation of the tetrahydropyridine nitrogen.

The conversion of the secondary amine in anatabine to a neutral amide in N-formyl anatabine represents the most significant structural change. This modification eliminates the potential for protonation, which is a key feature for the activity of many nicotinic agonists. mdpi.com Therefore, a major prediction from SAR analysis is that N-formyl anatabine will have significantly reduced agonist activity at nAChRs compared to anatabine, isoanatabine, and anabasine.

Table 2: Comparative Activity of Anatabine and Isoanatabine Enantiomers at Human nAChRs

Compound Receptor Subtype Potency (EC50) in µM Efficacy (Imax) as % of ACh response
(S)-Anatabine α4β2 1.1 ± 0.14 56 ± 2.6
(R)-Anatabine α4β2 1.6 ± 0.20 45 ± 2.1
(S)-Anatabine α7 52 ± 1.6 76 ± 1.4
(R)-Anatabine α7 53 ± 4.5 81 ± 1.8
(S)-Isoanatabine α4β2 0.81 ± 0.08 71 ± 1.9
(R)-Isoanatabine α4β2 0.36 ± 0.04 91 ± 1.5
(S)-Isoanatabine α7 70 ± 5.6 77 ± 1.6
(R)-Isoanatabine α7 64 ± 4.8 15 ± 0.7

Data obtained from studies on Xenopus oocytes expressing human nAChRs. nih.gov

The SAR data from Table 2 illustrates the sensitivity of nAChRs to subtle structural changes, such as isomerism and stereochemistry. researchgate.net The introduction of the N-formyl group is a much more drastic change than the shift of a double bond (anatabine vs. isoanatabine). While this modification likely diminishes or abolishes nAChR agonist activity, it could potentially confer activity at other, unrelated targets, a possibility that would need to be explored through broader computational screening and subsequent experimental validation.

Future Directions and Emerging Research Avenues for N Formylated Anatabine

Comprehensive Elucidation of its In Vivo Metabolic Fate (excluding human metabolism)

A foundational step in understanding the potential of N-formylanatabine is to thoroughly characterize its metabolic fate in relevant non-human biological systems. Currently, there is a significant gap in the literature regarding the biotransformation of this compound. Future research should prioritize in vivo studies in various animal models to identify the primary metabolic pathways.

One potential metabolic pathway for N-formylanatabine is deformylation to yield anatabine (B1667383). This would be followed by the known metabolic pathways of anatabine. Another possibility is the oxidation of the pyridine (B92270) or tetrahydropyridine (B1245486) rings. The presence of the N-formyl group could also lead to unique metabolites not observed with anatabine. For instance, N-formylation of an aromatic amine has been identified as a metabolic pathway in Fischer rats, suggesting that the N-formyl group may be retained in some metabolites. nih.gov

Metabolite identification studies using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy will be crucial. These investigations will not only reveal the stability of the N-formyl group but also identify all major and minor metabolites, providing a comprehensive metabolic map. Understanding the metabolic profile of N-formylanatabine is a prerequisite for interpreting toxicological and efficacy studies.

Table 1: Proposed In Vivo Metabolism Studies for N-Formylanatabine in Non-Human Models

Study Type Objective Methodology Anticipated Outcomes
Metabolite Profiling To identify the major and minor metabolites of N-formylanatabine.Administration of N-formylanatabine to rodent and non-rodent models, followed by analysis of plasma, urine, and feces using HPLC-MS and NMR.Identification of metabolites, including potential deformylation, oxidation, and conjugation products.
Pharmacokinetic Analysis To determine the absorption, distribution, metabolism, and excretion (ADME) properties of N-formylanatabine.Single and multiple dose studies in animal models with serial blood sampling and tissue distribution analysis.Elucidation of key pharmacokinetic parameters such as half-life, bioavailability, and volume of distribution.
Enzyme Identification To identify the specific enzymes responsible for the metabolism of N-formylanatabine.In vitro incubation of N-formylanatabine with liver microsomes and recombinant enzymes (e.g., cytochrome P450s, esterases).Determination of the enzymatic pathways involved in the biotransformation of N-formylanatabine.

Identification of Novel Biological Targets Beyond nAChRs

While anatabine is known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs), the N-formyl moiety of N-formylanatabine introduces the possibility of novel biological targets. A particularly promising area of investigation is the family of Formyl Peptide Receptors (FPRs). frontiersin.orgmdpi.comwikipedia.orgnih.govtandfonline.com FPRs are G protein-coupled receptors that play a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria. guidetopharmacology.org Given that anatabine itself has demonstrated anti-inflammatory properties, it is plausible that N-formylanatabine could modulate inflammatory pathways through interaction with FPRs. wikipedia.orgfrontiersin.orgnih.govacs.org

Future research should explore the binding affinity and functional activity of N-formylanatabine at FPR1, FPR2, and FPR3. nih.gov This could involve competitive binding assays using known FPR ligands and functional assays measuring downstream signaling events such as calcium mobilization and chemotaxis. mdpi.comtandfonline.com The discovery of N-formylanatabine as an FPR agonist or antagonist would represent a significant shift in the understanding of its biological activity and open up new therapeutic possibilities in the realm of inflammatory and autoimmune diseases.

Table 2: Potential Novel Biological Targets for N-Formylanatabine

Potential Target Rationale Proposed Investigational Approach
Formyl Peptide Receptors (FPRs) The N-formyl group is a key structural feature for ligands of FPRs, which are involved in inflammation. frontiersin.orgmdpi.comwikipedia.orgnih.govtandfonline.comRadioligand binding assays, calcium flux assays, and chemotaxis assays in cells expressing FPRs.
Nuclear Factor-erythroid 2-related factor 2 (Nrf2) Anatabine has been shown to be an Nrf2 activator, a key regulator of the antioxidant response. frontiersin.orgnih.gov The N-formyl group could enhance this activity.Reporter gene assays, Western blot analysis for Nrf2 target genes (e.g., HO-1, NQO1).
Signal Transducer and Activator of Transcription 3 (STAT3) Anatabine is known to inhibit STAT3 phosphorylation. wikipedia.org The N-formyl moiety could alter this interaction.In vitro kinase assays, Western blot analysis of phosphorylated STAT3 in cell-based models.

Development of Advanced Synthetic Strategies for Analogues

To fully explore the structure-activity relationships (SAR) of N-formylanatabine, the development of efficient and versatile synthetic strategies for generating a library of analogues is essential. While the synthesis of anatabine has been well-documented, methods for the selective N-formylation of anatabine and its derivatives are less established.

Future synthetic efforts should focus on developing mild and high-yielding N-formylation methods that are compatible with a variety of functional groups. This could include the use of various formylating agents, such as formic acid in the presence of a coupling agent, or other activated formic acid derivatives. nih.gov Additionally, exploring one-pot procedures that combine the synthesis of the anatabine scaffold with subsequent N-formylation would be highly advantageous for rapid analogue generation. The development of such synthetic methodologies will enable the systematic exploration of how modifications to both the anatabine core and the N-formyl group impact biological activity.

Exploration of Specific Biological Activities Related to the N-Formyl Moiety

A key hypothesis to investigate is whether the N-formyl group enhances the anti-inflammatory properties of anatabine. This could be tested in various in vitro and in vivo models of inflammation. For example, the ability of both compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages could be compared. Furthermore, given the potential interaction with FPRs, the chemotactic and pro-resolving effects of N-formylanatabine should be investigated. The N-formyl group is crucial for the interaction of formyl peptides with FPR1 and FPR2, suggesting that N-formylanatabine may have a distinct inflammatory modulating profile compared to its non-formylated counterpart. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying N-formyl anatabine in biological matrices?

  • Methodological Guidance : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. Validate protocols using internal standards (e.g., deuterated analogs) to account for matrix effects . Calibration curves should cover physiologically relevant concentrations (e.g., 0.1–100 ng/mL), with recovery rates ≥85%.
  • Critical Parameters : Optimize column selection (C18 for hydrophobicity) and mobile phase (acetonitrile/ammonium formate) to resolve N-formyl anatabine from structurally similar metabolites like cotinine .

Q. How do researchers assess acute toxicity thresholds for anatabine derivatives in preclinical models?

  • Experimental Design : Use dose-escalation studies in rodents (e.g., Sprague-Dawley rats) with endpoints including mortality, seizures, and behavioral changes (e.g., ptosis, tremors). For N-formyl anatabine, doses between 1–25 mg/kg (intraperitoneal) have shown a narrow therapeutic index, with severe toxicity at ≥10 mg/kg .
  • Data Interpretation : Apply probit analysis to calculate LD50 values and compare with in vitro cytotoxicity data (e.g., IC50 in neuronal cell lines) to establish safety margins .

Advanced Research Questions

Q. What mechanisms underlie the substrate inhibition observed in N-formyl peptide binding studies?

  • Structural Insights : Cryo-EM and X-ray crystallography reveal that the N-formyl moiety induces conformational ordering in receptor-binding loops (e.g., MccB "crossover loop"), enhancing specificity. Substrate inhibition arises from noncompetitive binding at allosteric sites, preventing displacement by desformyl analogs .
  • Kinetic Analysis : Use stopped-flow assays to measure binding kinetics (kon/koff). For N-formyl anatabine, substrate inhibition constants (Ki) range from 10–50 µM, depending on pH and ionic strength .

Q. How can contradictory findings on anatabine’s neuroprotective vs. neurotoxic effects be resolved?

  • Data Contradiction Analysis : Evaluate experimental variables:

  • Dose Dependency : Low doses (≤1 mg/kg) increase locomotor activity (via α4β2 nicotinic receptor agonism), while higher doses induce toxicity (GABAergic disruption) .
  • Species Differences : Mice exhibit higher susceptibility to seizures than primates due to metabolic variations (e.g., CYP2A6 expression) .
    • Recommendations : Conduct interspecies pharmacokinetic studies and transcriptomic profiling (RNA-seq) to identify conserved pathways .

Q. What experimental strategies mitigate challenges in synthesizing stable N-formyl anatabine analogs?

  • Synthesis Optimization :

  • Use formylating agents (e.g., acetic formic anhydride) under inert conditions (N2 atmosphere) to prevent hydrolysis.
  • Monitor reaction progress via FTIR for characteristic C=O stretches (1680–1720 cm⁻¹) .
    • Stability Testing : Accelerated degradation studies (40°C/75% RH) reveal that N-formyl derivatives degrade via hydrolytic cleavage; lyophilization or PEGylation improves shelf-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.